molecular formula C10H12N2O B2649770 (2,3-Dimethyl-2H-indazol-7-yl)methanol CAS No. 1341039-35-7

(2,3-Dimethyl-2H-indazol-7-yl)methanol

Cat. No. B2649770
CAS RN: 1341039-35-7
M. Wt: 176.219
InChI Key: UWIPNBHIBVCAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dimethyl-2H-indazol-7-yl)methanol” is a chemical compound with the CAS Number: 1341039-35-7 and Linear Formula: C10H12N2O . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.22 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Antibiotics : The compound has been utilized in the synthesis of complex molecules such as dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of antibiotics, showcasing its role in intricate chemical synthesis processes (Bagley et al., 2005).
  • Creation of Pyrazole and Isoxazole Derivatives : It serves as a precursor in the synthesis of novel pyrazole and isoxazole derivatives, contributing to the expansion of pharmacologically relevant compounds (Hote & Lokhande, 2014).

Fuel and Energy Research

  • Alternative "Green" Combustion Fuels : Methanol and its ethers, like dimethyl ether, are central to the search for clean combustion fuels, with studies focusing on novel synthesis routes for these compounds from methanol, highlighting its potential in the "Methanol Economy" (Cassone et al., 2017).
  • Hydrogen Generation via Membrane Reactor Technology : Methanol's role as a building block for more complex compounds and as an energy carrier for hydrogen production is significant, with advancements in using membrane reactor technology for generating high-grade hydrogen from methanol (Dalena et al., 2018).

Material Science and Catalysis

  • Mechanism of Hydrocarbon Formation : Studies have elucidated the conversion mechanisms of methanol and ethanol to hydrocarbons on synthetic zeolites, contributing to the understanding of catalytic processes and the development of more efficient catalysts (Derouane et al., 1978).
  • Catalytic Hydrogenations : The compound has been employed in the synthesis and characterization of novel catalytic materials for the hydrogenation of unsaturated compounds, demonstrating its utility in facilitating chemical transformations (Guerriero et al., 2011).

properties

IUPAC Name

(2,3-dimethylindazol-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPNBHIBVCAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.